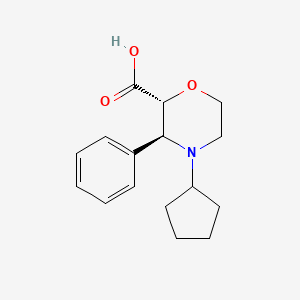![molecular formula C17H13F2NO2S B2523333 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097910-56-8](/img/structure/B2523333.png)
3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic molecule that appears to be designed for potential use in various chemical applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds is described in the first paper, where 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans are prepared through an iodine-promoted double cyclization . This method suggests a potential pathway for the synthesis of complex molecules that include furan and thiophene units, which are also present in the target compound. The second paper discusses the synthesis of a series of compounds starting from 3,4-difluoronitrobenzene, which shares the difluorobenzene moiety with the compound of interest . These methods could potentially be adapted for the synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a benzamide core substituted with difluoro groups and a side chain containing furan and thiophene rings. The presence of these heterocycles suggests that the compound could exhibit interesting electronic properties due to the conjugated system. The papers do not provide direct information on the molecular structure of this specific compound but do offer insights into the structural characteristics of related molecules .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide. However, the synthesis of related compounds implies that the target molecule could participate in reactions typical of benzamides and heteroaromatic compounds, such as nucleophilic substitution or coupling reactions to further modify the structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural components, one could infer that the compound may exhibit moderate solubility in organic solvents due to the presence of aromatic rings and heteroatoms. The difluoro groups could influence the compound's reactivity and electronic properties, potentially making it useful for applications in material science or as a pharmaceutical intermediate .
Relevant Case Studies
No specific case studies are mentioned in the provided papers regarding the compound 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide. However, the second paper does mention the biological evaluation of synthesized compounds for antibacterial and antifungal activities . This suggests that similar compounds could be explored for their biological activities in future case studies.
Aplicaciones Científicas De Investigación
Synthetic Applications
The compound's structure suggests its potential utility in the synthesis of heterocyclic compounds. Research by Maruoka, Yamagata, and Yamazaki (2001) on the synthesis of dihydrothieno(and furo)pyrimidines bearing active methine groups highlights the reactivity of benzamido derivatives with heterocycles like furan and thiophene, which could be relevant for exploring similar reactions with 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (H. Maruoka, K. Yamagata, & M. Yamazaki, 2001).
Chemical Reactivity and Properties
Investigations into the reactivity of difluorinated compounds with furan, like the study by Griffith et al. (2006), demonstrate the unique reactivities imparted by fluorine atoms, which could be pertinent to understanding the chemical behavior of 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide in various chemical environments (G. A. Griffith, I. H. Hillier, A. Moralee, J. Percy, R. Roig, & M. Vincent, 2006).
Material Science Applications
The structural elements present in 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide suggest its potential in the development of novel materials. For instance, the work by Kim et al. (2011) on phenothiazine derivatives for dye-sensitized solar cells indicates the importance of heteroaromatic linkers, such as furan and thiophene, in enhancing device performance, hinting at possible applications in photovoltaic materials (Se Hun Kim, Hyun Woo Kim, Chun Sakong, Jin Namgoong, S. W. Park, M. Ko, C. Lee, W. Lee, & J. P. Kim, 2011).
Pharmacological and Biological Potential
While the request specifically excludes drug use, dosage, and side effects, it's important to note that compounds with similar structures often undergo evaluation for biological activity. Research like that conducted by Zaki, Al-Gendey, and Abdelhamid (2018) on the synthesis and biological activities of pyridines and thiazoles derived from chalcone analogs suggests a methodology that could be applied to the compound for evaluating its potential in medicinal chemistry (Yasser H. Zaki, Marwa S. Al-Gendey, & A. Abdelhamid, 2018).
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-14-4-3-11(8-15(14)19)17(21)20-9-13(12-5-7-23-10-12)16-2-1-6-22-16/h1-8,10,13H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTPZJMPZNSURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2523250.png)

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)
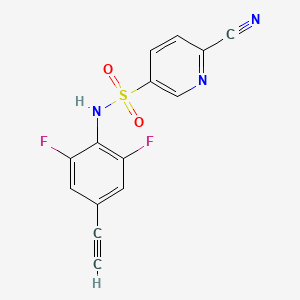

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
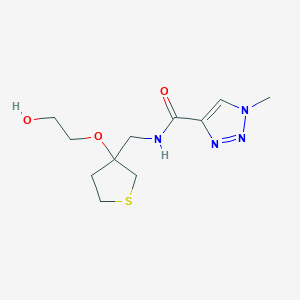
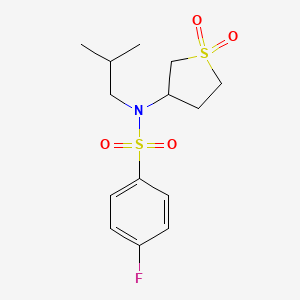
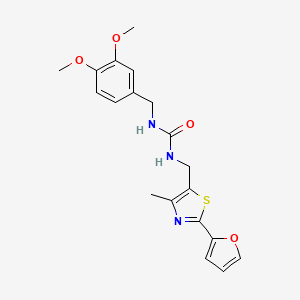

![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)
